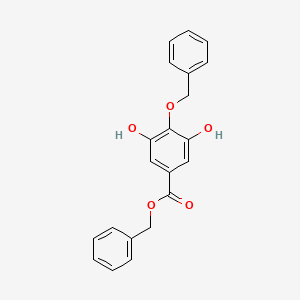

4-Benzyl-gallic Acid Benzyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzyl-gallic Acid Benzyl Ester is a product used for proteomics research . Its molecular formula is C21H18O5 and it has a molecular weight of 350.36 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C21H18O5 . More detailed structural information can be obtained from databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Peptide Synthesis

- A study by Tamiaki et al. (2001) demonstrates the use of a derivative of gallic acid as an effective protecting group for C-terminal carboxyl groups in liquid-phase peptide synthesis. This approach facilitates the construction of combinatorial peptide libraries due to the ease of purification by size-exclusion chromatography (Tamiaki et al., 2001).

Enzymatic Synthesis and Catalysis

- Research by Yu et al. (2004) explores the enzymatic synthesis of gallic acid esters from gallic acid and alcohols using microencapsulated tannase. The study highlights the influence of organic solvents on the synthetic activity, pointing towards potential applications in the food and pharmaceutical industries (Yu et al., 2004).

Material Science and Polymer Synthesis

- A contribution to material science is highlighted by Trollsås et al. (2000), who describe the synthesis and polymerization of new cyclic esters containing protected functional groups. This work underpins the development of hydrophilic aliphatic polyesters, showcasing the versatility of gallic acid derivatives in creating functional materials (Trollsås et al., 2000).

Neuroprotective Agents

- Gallic acid and its derivatives, including esters, are discussed by Daglia et al. (2014) for their antioxidant properties and neuroprotective actions. This research suggests the potential of these compounds in mitigating neurodegenerative diseases through their consumption in common foodstuffs (Daglia et al., 2014).

Synthesis of Advanced Chemical Fragments

- Domon and Uguen (2000) outline a methodology for synthesizing an advanced fragment from gallic acid, contributing to the total synthesis of stigmatellin. This showcases the utility of gallic acid derivatives in complex chemical syntheses (Domon & Uguen, 2000).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that benzyl esters, a class of compounds to which 4-benzyl-gallic acid benzyl ester belongs, are often involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .

Mode of Action

Benzyl esters, including this compound, can be synthesized through a direct esterification of alcohols catalyzed by tbai via c (sp3)–h bond functionalization . This process occurs under mild and clean conditions .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may play a role in carbon–carbon bond formation .

Result of Action

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

It is known that the synthesis of benzyl esters, including this compound, can be achieved under mild and clean conditions , suggesting that the compound’s action may be influenced by the conditions under which it is synthesized and used.

Eigenschaften

IUPAC Name |

benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSFLBPXRZXFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675689 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-07-7 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

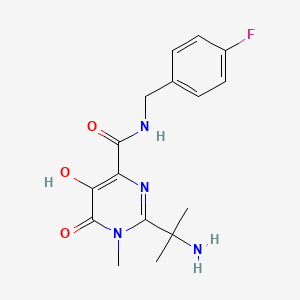

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

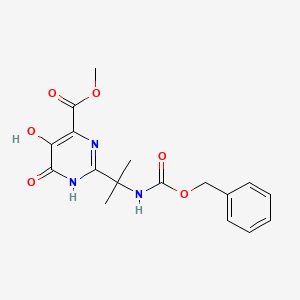

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)